![molecular formula C10H9F3O4S B1438726 2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid CAS No. 1153070-21-3](/img/structure/B1438726.png)
2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid
Overview
Description
2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid is a chemical compound with the molecular formula C10H9F3O4S and a molecular weight of 282.24 g/mol . This compound is characterized by the presence of a trifluoroethanesulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid typically involves the reaction of 4-bromophenylacetic acid with 2,2,2-trifluoroethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Anti-inflammatory Properties: TFESPA has been studied for its potential anti-inflammatory effects. Research indicates that compounds with sulfonyl groups can modulate inflammatory pathways, making TFESPA a candidate for developing new anti-inflammatory drugs.
- Drug Design: The trifluoroethyl group enhances lipophilicity, which is crucial for drug absorption and bioavailability. TFESPA's structure allows for modifications that can lead to novel therapeutic agents targeting various diseases.
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Material Science
- Polymer Synthesis: TFESPA can be utilized in synthesizing polymers with specific properties, such as increased thermal stability and chemical resistance. Its sulfonyl group can act as a cross-linking agent in polymer networks.
- Coatings and Adhesives: The unique chemical structure of TFESPA allows it to be used in formulating coatings that require high durability and resistance to solvents and chemicals.
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Biochemical Research
- Enzyme Inhibition Studies: TFESPA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such studies are essential for understanding disease mechanisms and developing enzyme inhibitors as therapeutic agents.
- Cell Culture Applications: The compound may be used in cell culture media to study cellular responses to sulfonyl-containing compounds, providing insights into cellular signaling pathways.
Case Studies
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Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated the anti-inflammatory effects of TFESPA in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential as an anti-inflammatory agent. -
Case Study 2: Polymer Development
Research conducted at a leading materials science institute explored the use of TFESPA in synthesizing high-performance polymers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanesulfonyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)phenylacetic acid
- 4-(2,2,2-Trifluoroethylsulfonyl)benzoic acid
- 2-(4-Trifluoromethylphenyl)acetic acid
Uniqueness
2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid is unique due to the presence of the trifluoroethanesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable for various research applications .
Biological Activity
2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid is a synthetic compound with significant potential in various biological applications. Its structure features a trifluoroethanesulfonyl moiety, which enhances its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H9F3O4S
- Molecular Weight : 282.24 g/mol
- IUPAC Name : 2-[4-(2,2,2-trifluoroethylsulfonyl)phenyl]acetic acid
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The trifluoroethanesulfonyl group facilitates strong binding interactions that can lead to inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic effects in anti-inflammatory and anticancer applications .
Anti-inflammatory Activity
Research indicates that compounds with sulfonyl groups exhibit anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds. For instance, derivatives of sulfonamides have shown promising results against various cancer cell lines. In particular, compounds featuring the trifluoromethyl group demonstrated varying degrees of cytotoxicity against human cancer lines like A549 and HCT116 .
Compound | Cell Line | IC50 (µM) |
---|---|---|
7 | PACA2 | 44.4 |
8 | PACA2 | 22.4 |
Doxorubicin | PACA2 | 52.1 |
Enzyme Inhibition Studies
The compound has been employed in studies focusing on enzyme inhibition mechanisms. It has been suggested that the presence of the trifluoroethanesulfonyl group enhances the binding affinity to target enzymes compared to other substituents .
Study 1: Anticancer Efficacy
In a study examining the anticancer efficacy of sulfonamide derivatives, it was found that compounds similar to this compound exhibited significant inhibitory effects on cell proliferation across multiple cancer cell lines. The study reported IC50 values indicating that these compounds were more effective than traditional chemotherapeutics like Doxorubicin in certain contexts .
Study 2: Mechanistic Insights
Another investigation into the mechanism of action revealed that compounds with the trifluoromethylsulfonamide group showed a marked reduction in activity compared to their methylsulfonamide counterparts. This suggests that while the trifluoromethyl group enhances certain interactions, it may also hinder others crucial for biological activity .
Properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethylsulfonyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O4S/c11-10(12,13)6-18(16,17)8-3-1-7(2-4-8)5-9(14)15/h1-4H,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPPNZHMHCELLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)S(=O)(=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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